molecular formula C22H19NO2 B5659932 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline CAS No. 5630-55-7

3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline

Cat. No.: B5659932
CAS No.: 5630-55-7
M. Wt: 329.4 g/mol
InChI Key: CRUSSELUZUTBNP-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline can be achieved through various synthetic routes. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form the quinoline core . Another method involves the use of metal catalysts, such as palladium, in cross-coupling reactions like the Suzuki-Miyaura coupling . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can be used to introduce different aryl groups to the quinoline core.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they may inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, leading to antibacterial effects . The compound’s structure allows it to interact with various molecular targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar compounds to 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline include other quinoline derivatives such as:

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A derivative with a methyl group at the 2-position.

    2,5-Dimethoxyquinoline: A derivative with methoxy groups at the 2 and 5 positions.

    1-Methylquinoline: A derivative with a methyl group at the 1-position.

Compared to these compounds, this compound has a more complex structure, which may confer unique chemical properties and biological activities

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-14-12-20(18-13-16(24-2)9-11-21(18)25-3)23-19-10-8-15-6-4-5-7-17(15)22(14)19/h4-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUSSELUZUTBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971741
Record name 3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-55-7
Record name 3-(2,5-Dimethoxyphenyl)-1-methylbenzo[f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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